An In-Depth Technical Guide to 2-(Cyclopropylmethyl)phenol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(Cyclopropylmethyl)phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 2-(Cyclopropylmethyl)phenol
2-(Cyclopropylmethyl)phenol is an aromatic organic compound featuring a phenol ring substituted with a cyclopropylmethyl group at the ortho position. Its unique structural combination of a phenolic hydroxyl group and a strained cyclopropyl ring imparts distinct chemical properties that are of significant interest in medicinal chemistry and synthetic organic chemistry. The phenol moiety provides a site for hydrogen bonding and potential antioxidant activity, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, applications in drug discovery, and safety considerations.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(Cyclopropylmethyl)phenol . It is also known by the synonym Phenol, 2-(cyclopropylmethyl)- . Its unique identifier in the Chemical Abstracts Service (CAS) registry is 33494-47-2 .
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 2-(Cyclopropylmethyl)phenol is fundamental for its application in research and development.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| Appearance | Estimated to be a colorless to pale yellow liquid | General knowledge of phenols |
| Boiling Point | Estimated to be in the range of 220-240 °C | Based on similar substituted phenols |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | (for phenol) |
| pKa | Estimated to be around 10 | General knowledge of phenols |
Note: Some physical properties are estimated based on structurally related compounds due to the limited availability of experimental data for this specific molecule.
Spectroscopic Characterization
The structural elucidation of 2-(Cyclopropylmethyl)phenol relies on standard spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons.
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Aromatic Protons (δ 6.7-7.2 ppm): A complex multiplet pattern corresponding to the four protons on the substituted benzene ring.
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Phenolic Hydroxyl Proton (δ 4.5-5.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.
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Methylene Protons (-CH₂-) (δ 2.6-2.8 ppm): A doublet, due to coupling with the methine proton of the cyclopropyl group.
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Cyclopropyl Methine Proton (-CH-) (δ 0.8-1.2 ppm): A multiplet.
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Cyclopropyl Methylene Protons (-CH₂-) (δ 0.2-0.6 ppm): Two sets of multiplets corresponding to the diastereotopic protons of the cyclopropyl ring.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (δ 115-155 ppm): Six distinct signals for the carbons of the benzene ring. The carbon bearing the hydroxyl group (C1) will be the most downfield, and the carbon attached to the cyclopropylmethyl group (C2) will also be significantly shifted.
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Methylene Carbon (-CH₂-) (δ 35-40 ppm): A single peak for the methylene carbon.
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Cyclopropyl Methine Carbon (-CH-) (δ 10-15 ppm): A single peak for the methine carbon.
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Cyclopropyl Methylene Carbons (-CH₂-) (δ 3-8 ppm): A single peak for the equivalent methylene carbons of the cyclopropyl ring.
Mass Spectrometry (Predicted):
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and rearrangements of the resulting phenolic cation. A prominent fragment would be expected at m/z = 107, corresponding to the hydroxytropylium ion, a common fragment for ortho-substituted phenols.
Synthesis of 2-(Cyclopropylmethyl)phenol: A Detailed Protocol
The synthesis of 2-(Cyclopropylmethyl)phenol can be achieved through various methods, with a common approach being the ortho-alkylation of phenol. The following is a representative experimental protocol.
Experimental Protocol: Ortho-Alkylation of Phenol
This protocol is based on the general principles of phenol alkylation and should be optimized for specific laboratory conditions.
Materials:
-
Phenol
-
Cyclopropylmethyl bromide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous toluene or xylene
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether for extraction
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous toluene.
-
Deprotonation: Add powdered sodium hydroxide (1.1 eq) to the solution. Heat the mixture to reflux for 2-3 hours to form the sodium phenoxide and remove water via a Dean-Stark trap.
-
Alkylation: Cool the reaction mixture to room temperature. Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension of sodium phenoxide.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(Cyclopropylmethyl)phenol.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted spectra.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Cyclopropylmethyl)phenol.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties. Phenolic compounds are also prevalent in a wide array of pharmaceuticals due to their biological activities.[1][2]
The cyclopropyl moiety in 2-(Cyclopropylmethyl)phenol can offer several advantages in drug design:
-
Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.
-
Potency Enhancement: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the active site of an enzyme or receptor, thereby enhancing potency.
While no currently marketed drugs have been identified that contain the 2-(Cyclopropylmethyl)phenol moiety as a core structure, its potential as a valuable building block in the synthesis of novel therapeutic agents is significant. It can serve as a key intermediate in the development of compounds targeting a range of diseases.
Illustrative Biological Pathway: Potential Role in Modulating Kinase Activity
Many kinase inhibitors incorporate a phenol or a substituted phenol ring to form a crucial hydrogen bond with the hinge region of the kinase domain. The 2-(cyclopropylmethyl) group could serve to occupy a nearby hydrophobic pocket, thereby enhancing the inhibitor's potency and selectivity.
Caption: Potential binding mode of a 2-(Cyclopropylmethyl)phenol derivative in a kinase active site.
Safety and Handling
2-(Cyclopropylmethyl)phenol is expected to have similar toxicological properties to other substituted phenols.
Hazard Identification:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
May cause serious eye irritation or damage.
-
May cause respiratory tract irritation.
Precautions for Safe Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(Cyclopropylmethyl)phenol is a molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive phenol group and a metabolically robust cyclopropylmethyl substituent makes it an attractive building block for the development of novel compounds with tailored biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field. Further investigation into the biological activities of derivatives of 2-(Cyclopropylmethyl)phenol is warranted and could lead to the discovery of new therapeutic agents.
References
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